An In-Depth Technical Guide to 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester: Properties, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, a fluorinated pyridine derivative of interest to researchers in medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from analogous compounds, this document will detail its physicochemical properties, plausible synthetic routes, and potential biological activities, offering a valuable resource for its scientific exploration.
Introduction: The Scientific Rationale
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl (-CF3) group, in particular, is a prevalent substituent in many pharmaceuticals. When coupled with the nicotinic acid scaffold, a well-known pharmacophore with diverse biological activities, the resulting molecule, 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, presents a compelling candidate for investigation.
The nicotinic acid moiety is a precursor to the essential coenzymes NAD and NADP and its derivatives have been explored for a range of therapeutic applications, including the treatment of inflammatory conditions and as modulators of nicotinic acetylcholine receptors (nAChRs). The introduction of a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the pyridine ring is anticipated to significantly modulate the electronic and steric properties of the parent molecule, potentially leading to novel pharmacological profiles. This guide will, therefore, serve as a foundational document for researchers embarking on the synthesis and evaluation of this promising compound.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester is presented in the table below. These values are crucial for understanding the compound's likely behavior in biological systems and for designing appropriate experimental conditions.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C8H6F3NO3 | Defines the elemental composition and molecular weight. |
| Molecular Weight | 221.14 g/mol | Influences diffusion and transport across membranes. |
| LogP | ~1.5 - 2.5 | A measure of lipophilicity, impacting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 59.4 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Contributes to binding interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (ester carbonyl, pyridine nitrogen, hydroxyl oxygen) | Influences solubility and receptor binding. |
| pKa (hydroxyl group) | ~8-9 | Determines the ionization state at physiological pH, affecting solubility and target interaction. |
Note: These values are estimations derived from computational models and data from analogous structures.
Predicted Spectroscopic Data
The following are the anticipated spectral characteristics for 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, which are essential for its identification and characterization.
1H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely doublets, corresponding to the protons at the C4 and C6 positions of the pyridine ring. The proton at C6 will likely be at a higher chemical shift due to the deshielding effect of the adjacent nitrogen atom.
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Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.
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Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the range of δ 160-170 ppm.
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Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
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Trifluoromethyl Carbon: A quartet in the region of δ 120-130 ppm with a large coupling constant (1JCF).
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Methyl Ester Carbon: A signal around δ 50-55 ppm.
Mass Spectrometry (MS):
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Molecular Ion Peak (M+): Expected at m/z 221.
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Fragmentation Pattern: Likely fragmentation would involve the loss of the methoxy group (-OCH3) from the ester, resulting in a fragment at m/z 190, and potentially the loss of the entire ester group.
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.
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C=O Stretch: A strong absorption band around 1700-1730 cm-1, corresponding to the ester carbonyl group.
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C-F Stretch: Strong absorption bands in the region of 1100-1300 cm-1, indicative of the trifluoromethyl group.
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Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm-1 region.
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester can be designed based on well-established organic reactions. The proposed pathway involves three key steps starting from a commercially available precursor.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Diazotization of 5-Amino-2-(trifluoromethyl)pyridine
The synthesis commences with the diazotization of commercially available 5-amino-2-(trifluoromethyl)pyridine. This reaction is a standard procedure for converting a primary aromatic amine into a diazonium salt, which is a versatile intermediate.
Protocol:
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To a solution of 5-amino-2-(trifluoromethyl)pyridine in dilute sulfuric acid, cooled to 0-5 °C in an ice bath, a solution of sodium nitrite in water is added dropwise.
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The reaction mixture is stirred at this temperature for a short period to ensure complete formation of the diazonium salt. The resulting solution is used directly in the next step without isolation of the unstable diazonium salt.
Step 2: Sandmeyer Reaction to Introduce the Hydroxyl Group
The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the hydroxyl group at the 5-position. This is achieved by the thermal decomposition of the diazonium salt in the presence of a copper(II) salt catalyst in an aqueous medium. [1][2] Protocol:
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The cold diazonium salt solution from the previous step is added slowly to a heated aqueous solution of copper(II) sulfate.
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The mixture is heated to promote the evolution of nitrogen gas and the formation of the corresponding phenol, 5-hydroxy-2-(trifluoromethyl)nicotinic acid.
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After the reaction is complete, the mixture is cooled, and the product can be extracted with an organic solvent.
Step 3: Fischer Esterification to Form the Methyl Ester
The final step is the esterification of the carboxylic acid group to form the desired methyl ester. The Fischer esterification is a classic and reliable method for this transformation. [3] Protocol:
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The crude 5-hydroxy-2-(trifluoromethyl)nicotinic acid is dissolved in an excess of methanol.
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A catalytic amount of a strong acid, such as sulfuric acid, is added.
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The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.
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Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up by neutralization and extraction to afford the final product, 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester.
Potential Biological Applications and Experimental Protocols
Based on the structural features of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, two primary areas of biological investigation are proposed: its potential as an anti-inflammatory agent and as a modulator of nicotinic acetylcholine receptors.
Anti-inflammatory Activity
Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties. [4][5][6][7]The presence of the trifluoromethyl group may enhance this activity. The following in vitro assays are recommended for initial screening.
Caption: Workflow for in vitro anti-inflammatory screening.
Experimental Protocol: In Vitro Anti-inflammatory Assay [8]
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Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
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Compound Treatment: Cells are pre-treated with various concentrations of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester for 1-2 hours.
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LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
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Incubation: The plates are incubated for a specified period (e.g., 24 hours).
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Measurement of Inflammatory Mediators:
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Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
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Prostaglandin E2 (PGE2) Levels: PGE2 levels in the supernatant are quantified using a commercial ELISA kit.
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Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): The concentrations of key pro-inflammatory cytokines in the supernatant are determined by ELISA.
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A reduction in the levels of these inflammatory mediators in the presence of the test compound would indicate potential anti-inflammatory activity.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The nicotinic acid scaffold is structurally related to nicotine, the primary agonist of nAChRs. It is plausible that 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester could interact with these receptors. Radioligand binding assays are a standard method to assess such interactions. [9]
Sources
- 1. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-2-(trifluoromethyl)pyridine | C6H4F3NO | CID 2783388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. 5-Hydroxynicotinic acid - CAS-Number 27828-71-3 - Order from Chemodex [chemodex.com]
- 6. Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
